(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of a benzylidene group and a dimethylamino methyl group further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylidene Group: This step often involves the condensation of the benzofuran derivative with benzaldehyde in the presence of a base such as sodium hydroxide.
Attachment of the Dimethylamino Methyl Group: This can be accomplished through a Mannich reaction, where the benzofuran derivative reacts with formaldehyde and dimethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzylidene group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the dimethylamino methyl group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one include other benzofuran derivatives and compounds with benzylidene or dimethylamino groups. Some examples are:
2-benzylidene-1-benzofuran-3(2H)-one: Lacks the dimethylamino methyl group, resulting in different reactivity and biological activity.
7-[(dimethylamino)methyl]-1-benzofuran-3(2H)-one:
2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but without the dimethylamino methyl group, leading to variations in its interactions with biological targets.
The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19(2)11-14-15(20)9-8-13-17(21)16(22-18(13)14)10-12-6-4-3-5-7-12/h3-10,20H,11H2,1-2H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDKSIRMHFOVCC-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.